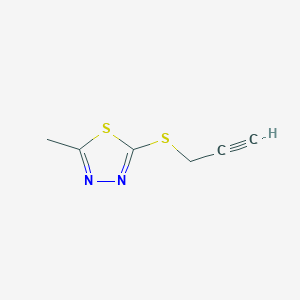![molecular formula C16H13ClN2O B7546738 N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CPCA is a small molecule that belongs to the family of phenylacetamides and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug discovery.
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been found to inhibit the activity of the receptor protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide also has some limitations. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide. One area of research is the development of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the identification of the specific enzymes and receptors that are targeted by N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide, which may provide insights into its mechanism of action. In addition, further studies are needed to explore the potential therapeutic applications of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide in various diseases.
Synthesemethoden
The synthesis of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide involves the reaction of 3-chloro-4-(chloromethyl)benzonitrile with phenylacetic acid in the presence of a base catalyst. The product obtained is then purified through recrystallization to obtain pure N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide. This synthesis method has been optimized to yield high purity and high yields of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and antibacterial properties. N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)19-13-7-8-14(16(17)9-13)15(10-18)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYVRFQUCIIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)
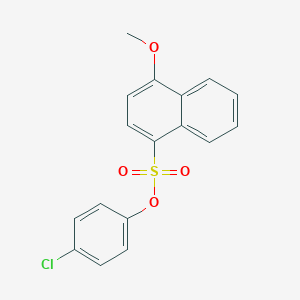
![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)
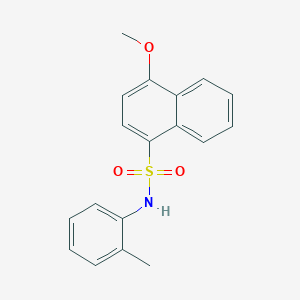
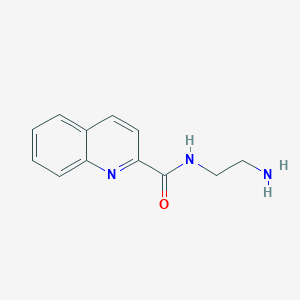
![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
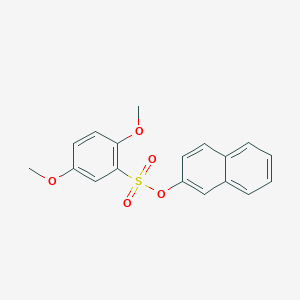
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
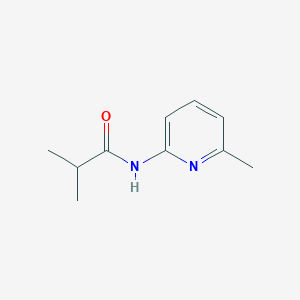
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
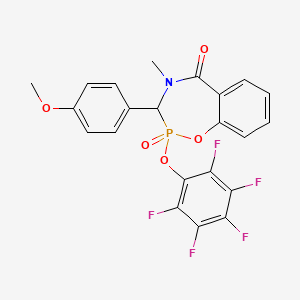
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
